molecular formula C20H22N4O3 B3016797 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 683797-55-9

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B3016797
CAS No.: 683797-55-9
M. Wt: 366.421
InChI Key: RTYUUBDLKMOTMD-UHFFFAOYSA-N
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Description

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the introduction of the 3-(dimethylamino)propyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-((3-(dimethylamino)propyl)amino)-3-amino-1-phenylquinolin-2(1H)-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.

    1-phenylquinolin-2(1H)-one: The parent compound without the nitro and dimethylamino groups.

    3-nitroquinoline: A simpler analog with only the nitro group.

Uniqueness

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the combination of the nitro, dimethylamino, and quinoline moieties in a single molecule. This unique structure imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs.

Properties

IUPAC Name

4-[3-(dimethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-22(2)14-8-13-21-18-16-11-6-7-12-17(16)23(15-9-4-3-5-10-15)20(25)19(18)24(26)27/h3-7,9-12,21H,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYUUBDLKMOTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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